molecular formula C27H56ClNO2 B1166431 EC 426-210-6 CAS No. 120086-58-0

EC 426-210-6

Cat. No.: B1166431
CAS No.: 120086-58-0
M. Wt: 462.2 g/mol
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Description

(Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride: , also known by its EC number 426-210-6 , is a quaternary ammonium compound. It is primarily used as a surfactant and has applications in various industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride involves the reaction of docos-13-en-1-yl chloride with N,N-bis(2-hydroxyethyl)methylamine . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods: : Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It can disrupt cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.

Uniqueness: : (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride is unique due to its long aliphatic chain, which enhances its ability to interact with lipid membranes, making it more effective in disrupting microbial cells compared to shorter-chain quaternary ammonium compounds .

Properties

IUPAC Name

[(Z)-docos-13-enyl]-bis(2-hydroxyethyl)-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H56NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(2,24-26-29)25-27-30;/h10-11,29-30H,3-9,12-27H2,1-2H3;1H/q+1;/p-1/b11-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIGBNLFBXYUEF-GMFCBQQYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H56ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7050400
Record name (13Z)-N,N-Bis(2-hydroxyethyl)-N-methyldocos-13-en-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7050400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120086-58-0
Record name Erucylbis(hydroxyethyl)methylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120086-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Docosen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120086580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Docosen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (13Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (13Z)-N,N-Bis(2-hydroxyethyl)-N-methyldocos-13-en-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7050400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-13-docosenyl-N,N-bis(2-hydroxyethyl)-N-methyl-ammonium chloride
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